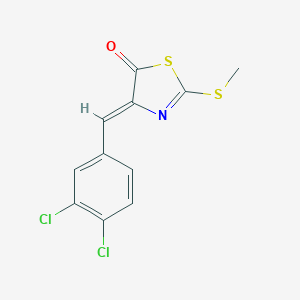![molecular formula C25H22N4O2S B307614 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307614.png)
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that belongs to the class of benzoxazepine derivatives. This compound has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
作用機序
The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways in cells. It has also been suggested that this compound may interact with DNA and RNA, thereby affecting gene expression.
Biochemical and Physiological Effects:
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which allows for the exploration of novel biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One possible direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is the investigation of its mechanism of action and its potential interaction with DNA and RNA. In addition, further studies could be conducted to explore the potential use of this compound in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.
Conclusion:
In conclusion, 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound exhibits unique chemical and biological properties that make it an interesting subject of study. Further research is needed to fully understand the mechanism of action and potential uses of this compound.
合成法
The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-naphthylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of triethylamine. The resulting product is then reacted with butyric anhydride and sodium sulfide to yield the final product. The synthesis of this compound has been reported in various scientific journals and can be carried out in a laboratory setting.
科学的研究の応用
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential use in various scientific research applications. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
製品名 |
7-Butyryl-3-(methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
分子式 |
C25H22N4O2S |
分子量 |
442.5 g/mol |
IUPAC名 |
1-(3-methylsulfanyl-6-naphthalen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one |
InChI |
InChI=1S/C25H22N4O2S/c1-3-8-21(30)29-20-12-7-6-11-19(20)22-23(26-25(32-2)28-27-22)31-24(29)18-14-13-16-9-4-5-10-17(16)15-18/h4-7,9-15,24H,3,8H2,1-2H3 |
InChIキー |
WORFYTQQZLFLKG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![{6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307536.png)

![4-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate](/img/structure/B307542.png)
![3-(Allylsulfanyl)-10-bromo-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307543.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307544.png)
![4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307545.png)
![3-[{2-[(2-chlorobenzyl)oxy]phenyl}(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307546.png)
![2,6-Ditert-butyl-4-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B307547.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307549.png)
![{6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307550.png)
![3-[(3-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307553.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-bromo-5-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307554.png)